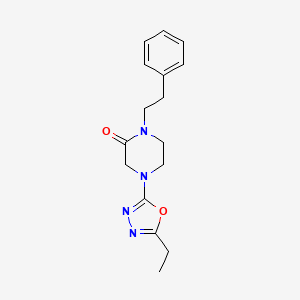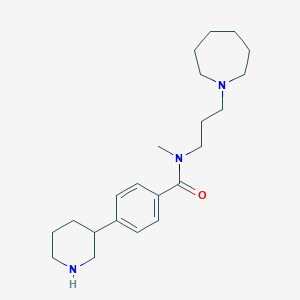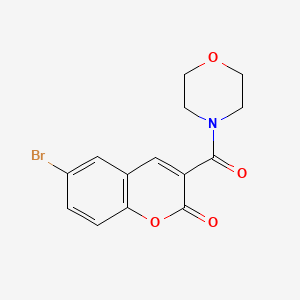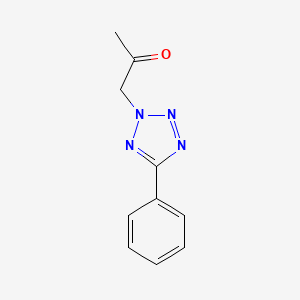
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-phenylethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to "4-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-phenylethyl)piperazin-2-one" involves multi-step reactions, typically starting from basic chemical precursors that undergo cyclocondensation, halogenation, and nucleophilic substitution reactions. For example, the synthesis of related oxadiazole derivatives has been achieved through cyclocondensation reactions using specific catalysts in solvents like ethanol, demonstrating the versatile methodologies employed in synthesizing such compounds (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including "4-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-phenylethyl)piperazin-2-one," is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its electron-rich nature. Crystal structure analysis and spectral characterization (IR, 1H NMR, 13C NMR, and mass spectrometry) provide detailed insights into the spatial arrangement of atoms and the electronic environment, which are crucial for understanding the reactivity and interaction of these molecules with biological targets (Wang et al., 2006).
Chemical Reactions and Properties
Oxadiazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the oxadiazole ring. They can undergo nucleophilic substitution reactions, addition reactions, and more, depending on the substituents attached to the ring. These reactions are pivotal for further chemical modifications and the synthesis of complex molecules with desired biological activities (Kumara et al., 2017).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns can significantly affect the solubility and melting points, which are essential for their application in various fields (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Chemically, the oxadiazole ring imparts notable properties such as electron-richness, which can enhance the molecule's ability to participate in electron transfer reactions. Additionally, the presence of various substituents can modify the chemical reactivity, making these compounds versatile intermediates for further chemical transformations. Their reactivity towards different reagents and under various conditions highlights the chemical diversity and utility of oxadiazole derivatives in synthetic chemistry (Khalid et al., 2016).
Propiedades
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-14-17-18-16(22-14)20-11-10-19(15(21)12-20)9-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKMNCQRQAFAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5660494.png)
![4-{[(4-acetylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660507.png)

![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5660525.png)
![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)


![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)
![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)
![N-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5660557.png)

![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![((1R)-2-{4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}-1-methyl-2-oxoethyl)amine hydrochloride](/img/structure/B5660593.png)